2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone
Beschreibung
2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule. It’s characterized by its unique structure comprising a pyrrolidine ring, an oxazin ring, and several chiral centers, making it significant in synthetic chemistry and pharmaceutical applications.
Eigenschaften
IUPAC Name |
2-[[(4aS,7R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-7-yl]oxy]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-6-1-2-7-15)9-18-11-4-3-10-13(11)17-8-5-14-10/h10-11,13-14H,1-9H2/t10-,11+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQTWIXARRJFEW-DMDPSCGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCC3C2OCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CO[C@@H]2CC[C@H]3[C@H]2OCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, incorporating chiral catalysts and specific reagents. Common starting materials include substituted cyclopentanones and amino alcohols. Reaction conditions may involve controlled temperatures, specific solvents like dichloromethane, and the use of protective groups to ensure selectivity.
Industrial Production Methods
On an industrial scale, this compound can be synthesized in large batches using automated reactors that allow precise control over reaction parameters. Advanced purification techniques such as column chromatography or crystallization are employed to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form various oxidized derivatives.
Reduction: : Can be reduced using reagents such as sodium borohydride to form alcohols.
Substitution: : The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to diverse functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or PCC.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: : Leads to ketone or aldehyde derivatives.
Reduction: : Forms alcohols.
Substitution: : Generates a variety of substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone finds applications across multiple fields:
Chemistry: : Used as an intermediate in organic synthesis and as a chiral auxiliary.
Biology: : Serves as a tool in studying enzyme mechanisms and protein interactions.
Medicine: : Investigated for its potential pharmacological properties, including antiviral and anticancer activities.
Industry: : Utilized in the synthesis of complex molecules for agrochemicals and pharmaceuticals.
Wirkmechanismus
This compound’s mechanism of action involves binding to specific molecular targets, altering their activity. It may inhibit or activate enzymes, interact with nucleic acids, or disrupt cell membranes. Pathways affected often include signal transduction, metabolic pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison
Structure: : Unlike many similar compounds, it possesses a unique combination of an oxazin ring and a pyrrolidine ring.
Reactivity: : Shows distinct reactivity due to its multiple chiral centers and functional groups.
Applications: : Broader application spectrum in both chemistry and biology compared to similar compounds.
List of Similar Compounds
Pyrrolidine derivatives
Oxazine derivatives
1-(pyrrolidin-1-yl)ethanone analogs
This should give you a comprehensive look at 2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
